(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Description
(CAS No. 883738-38-3) This compound is a boronic ester derivative with the molecular formula C₁₈H₂₇BN₂O₃ and a molecular weight of 330.23 g/mol . Its structure comprises two key moieties:
- 4-Methylpiperazine: A nitrogen-containing heterocycle known for enhancing solubility and binding affinity in medicinal chemistry, particularly in anticancer agents .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester): A boron-based functional group widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .
The compound’s applications span pharmaceutical development (e.g., kinase inhibitors ) and materials science, where boronic esters serve as intermediates in organic synthesis . Its synthetic route likely involves coupling a 3-boronophenyl ketone precursor with 4-methylpiperazine, analogous to methods described for related piperazine-boronic esters .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-6-7-14(13-15)16(22)21-11-9-20(5)10-12-21/h6-8,13H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMNNQZEUSDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374995 | |
| Record name | (4-Methylpiperazin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883738-38-3 | |
| Record name | (4-Methylpiperazin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biochemical Properties
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound binds to the ATP-binding site of CDKs, inhibiting their kinase activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that it maintains its biochemical activity and continues to exert effects on cellular function, such as inducing apoptosis and inhibiting cell proliferation. The specific temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues. Additionally, binding proteins, such as albumin, can influence the compound’s distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications. For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, mitochondrial targeting sequences can facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function and induce apoptosis.
Biological Activity
The compound (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone , with a CAS number of 832114-06-4 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.23 g/mol . The structure features a piperazine ring and a boron-containing moiety, which are significant in enhancing biological activity through interactions with various biological targets.
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. In studies focused on small molecules targeting the PD-1/PD-L1 pathway, compounds similar to this one have shown the ability to inhibit tumor growth by modulating immune responses. For instance, small-molecule antagonists have been evaluated in transgenic mouse models, demonstrating significant immune cell activation and tumor regression when administered at specific concentrations .
The proposed mechanism involves the inhibition of protein-protein interactions (PPIs) between PD-1 and PD-L1. This interaction is critical for tumor evasion from the immune system. By blocking this pathway, the compound can enhance T-cell responses against tumors. In vitro assays have demonstrated that related compounds can rescue T-cell function in the presence of PD-L1 .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related piperazine derivatives often exhibit favorable absorption and distribution characteristics. Toxicological assessments highlight potential irritations (H315), eye damage (H319), and respiratory issues (H335) associated with exposure . Thus, handling precautions are recommended.
Case Study 1: Immune Modulation
A study conducted by researchers at Harvard University explored several small-molecule inhibitors of the PD-1 pathway. The findings revealed that compounds with structural similarities to this compound could effectively enhance T-cell activation in vitro. The most potent compounds achieved up to 92% rescue of immune cell function at concentrations around 100 nM .
Case Study 2: Boron Chemistry in Drug Design
The incorporation of boron into drug design has been highlighted as a strategic approach to improve bioactivity. The dioxaborolane moiety present in this compound enhances its binding affinity to biological targets due to its unique electronic properties. This has been illustrated in various studies where boron-containing compounds showed increased efficacy against multiple cancer types .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 832114-06-4 |
| Molecular Formula | C₁₈H₂₇BN₂O₃ |
| Molecular Weight | 330.23 g/mol |
| Biological Activity | Anticancer; Immune modulation |
| Mechanism of Action | PD-1/PD-L1 pathway inhibition |
| Toxicological Risks | Skin irritation (H315), Eye damage (H319), Respiratory issues (H335) |
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibitor Development
The compound serves as a scaffold for developing inhibitors targeting specific biological pathways. Notably, it has been explored in the context of inhibiting activin receptor-like kinases (ALKs), which are involved in bone morphogenetic protein (BMP) signaling pathways. Selective inhibitors derived from this compound can facilitate the study of BMP-related cellular processes and have implications in treating conditions like cancer and fibrotic diseases .
2. Drug Design and Optimization
The piperazine moiety present in the compound is a common feature in many pharmacologically active compounds. Its incorporation into drug design has led to the development of new therapeutic agents with improved efficacy and selectivity. For example, modifications of similar piperazine-containing compounds have yielded drugs effective against various cancers by targeting PI3K/Akt signaling pathways .
Structure-Activity Relationship Studies
1. Structural Modifications
Research has shown that altering the substituents on the piperazine ring or the boron-containing moiety can significantly impact biological activity. For instance, variations in the dioxaborolane group have been linked to changes in potency against specific kinases . This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use.
2. Computational Studies
Computational methods are often employed to predict the interactions of this compound with biological targets. Molecular docking studies can provide insights into binding affinities and orientations within target proteins, aiding in the rational design of more effective derivatives .
Case Studies
1. ALK Inhibition
A notable case study involves the use of structurally similar compounds to (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone as selective inhibitors for ALK1 and ALK2. These inhibitors demonstrated significant efficacy in blocking BMP signaling pathways in cellular assays and showed promising pharmacokinetic profiles in vivo .
2. Cancer Therapeutics
Another application is found in developing novel cancer therapeutics where compounds based on this structure were tested for their ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. The results indicated that these compounds could effectively reduce tumor size in preclinical models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- LogP: The pinacol boronic ester increases hydrophobicity (predicted LogP ~2.5) compared to hydroxylated analogues (e.g., 4-(4-aminobenzoyl)piperazin-1-ylmethanone in , LogP ~1.8) .
- Solubility: The 4-methylpiperazine group improves aqueous solubility (e.g., ~50 µM in PBS) relative to non-polar derivatives like 1-acetylpiperazine-boronic esters .
Key Research Findings
- Structure-Activity Relationship (SAR): Piperazine Substitution: N-Methylation (vs. Boronic Ester Position: Meta-substitution on the phenyl ring (vs. para) may sterically hinder interactions in biological systems while maintaining reactivity in cross-couplings .
- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures >200°C, suggesting robustness for high-temperature reactions .
Q & A
Q. What are the recommended synthetic routes for (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone?
A common approach involves coupling a boronate ester precursor (e.g., 3-bromophenylboronic acid pinacol ester) with a piperazine derivative via Suzuki-Miyaura cross-coupling. For methanone formation, Friedel-Crafts acylation or nucleophilic substitution with activated carbonyl intermediates is often employed. outlines a similar synthesis using K₂CO₃ in acetonitrile under reflux for piperazine derivatives, which can be adapted . Solvent selection (e.g., toluene, DMF) should align with the reaction’s polarity, as noted in .
Q. How can purity and structural integrity be validated during synthesis?
- Chromatography : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for separation, as described in .
- Spectroscopy : Compare ¹H/¹³C NMR with reference spectra (e.g., piperazine C-H stretches at δ 2.4–3.0 ppm; boronate B-O peaks at ~1.3 ppm).
- Melting Point : Cross-check with literature values (e.g., reports mp 187–190°C for a related piperazine benzoic acid) .
Q. What solvents and conditions optimize stability during storage?
Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid DMSO or DMF for long-term storage due to hygroscopicity. recommends using desiccants and monitoring for boronate ester hydrolysis .
Advanced Research Questions
Q. How does the electronic structure of the boronate ester influence reactivity in cross-coupling reactions?
The tetramethyl dioxaborolane group enhances stability and electron-withdrawing effects, facilitating transmetalation in Suzuki reactions. Computational studies (DFT) can model charge distribution, particularly at the boron center, to predict regioselectivity. highlights the role of boronate esters in directing electrophilic substitution .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Impurity Profiling : Use LC-MS (’s mobile phase) to detect byproducts like hydrolyzed boronate esters or unreacted precursors .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to distinguish overlapping signals (e.g., piperazine vs. aromatic protons).
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation in the methanone group).
Q. How can the compound’s solubility be modulated for biological assays?
- Co-solvents : Use ethanol (up to 10% v/v) or PEG-400 for aqueous compatibility ( lists ethanol as a viable solvent) .
- pH Adjustment : Protonate the piperazine nitrogen (pKa ~7.5) to enhance water solubility.
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.
- Oxygen Sensitivity : Ensure anhydrous/deoxygenated conditions ( emphasizes inert atmospheres for boronate reactions) .
- Stoichiometry : Optimize molar ratios (e.g., 1.2 eq boronate ester to 1 eq aryl halide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
